molecular formula C4H7BF3K B2804236 Potassium trans-trifluoro(2-methylcyclopropyl)borate CAS No. 1350729-28-0

Potassium trans-trifluoro(2-methylcyclopropyl)borate

Cat. No. B2804236
CAS RN: 1350729-28-0
M. Wt: 162
InChI Key: MLPGEOLJSZXARO-VKKIDBQXSA-N
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Description

Potassium trans-trifluoro(2-methylcyclopropyl)borate, also known as KTFPB, is a boron-based compound that is widely used in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. KTFPB is a versatile reagent that can be used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Negishi cross-coupling reactions, and Stille cross-coupling reactions. In

Scientific Research Applications

New Perspectives in Organic Chemistry

Potassium trifluoro(organo)borates are emerging as promising alternatives to traditional organoboron reagents in organic chemistry due to their high stability and interesting reactivity, particularly in transmetallation reactions with transition metals. They offer advantages over boronic acids or esters in terms of reactivity, making them valuable for various synthetic applications (Darses & Genet, 2003).

Borylation of Fluorinated Arenes

The potassium salt of the boron-centred nucleophile B(CN)32- demonstrates unique reactivity towards perfluorinated arenes, leading to novel arytricyanoborates. This method provides a new approach to synthesizing stable tricyano(aryl)borates with high chemo- and regioselectivity, expanding the toolbox for fluorine chemistry (Landmann et al., 2017).

Cross-Coupling Reactions

Potassium alkyltrifluoroborates have been successfully used in palladium-catalyzed cross-coupling reactions with aryl and alkenyl trifluoromethanesulfonates. This methodology allows for the efficient synthesis of arenes and alkenes, highlighting the utility of potassium trifluoro(organo)borates in facilitating diverse organic transformations (Molander & Ito, 2001).

Rhodium-Catalyzed Additions

The use of potassium trifluoro(organo)borates in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters demonstrates their efficiency in conjugate addition reactions. These reactions yield Michael adducts with high yields and enantiomeric excesses, showcasing the potential of these reagents in asymmetric synthesis (Navarre et al., 2005).

Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates have been identified as convenient reagents for nucleophilic trifluoromethylation. This application allows for the synthesis of CF3-substituted alcohols and N-tosylamines, demonstrating the versatility of organoboron reagents in introducing trifluoromethyl groups into organic molecules (Levin et al., 2011).

properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGEOLJSZXARO-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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